molecular formula C10H23N B1213869 N,N-Dimethyloctylamine CAS No. 7378-99-6

N,N-Dimethyloctylamine

Cat. No. B1213869
CAS RN: 7378-99-6
M. Wt: 157.3 g/mol
InChI Key: UQKAOOAFEFCDGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-Dimethyloctylamine involves multiple steps, including the nucleophilic substitution reactions and catalytic reductive methylation. For instance, the synthesis of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine showcases the complexity of synthesizing compounds within this chemical class, involving specific reagents and conditions to achieve high yield and selectivity (Jarkas et al., 2008).

Molecular Structure Analysis

The molecular structure of dimethylamine and trimethylamine, related compounds, has been elucidated using electron diffraction studies. These studies provide insight into the bond lengths and angles critical to understanding the three-dimensional arrangement of atoms within N,N-Dimethyloctylamine. For dimethylamine and trimethylamine, the C—N bond lengths were found to be identical, highlighting the structural similarities within this compound family (Beagley & Hewitt, 1968).

Chemical Reactions and Properties

Chemical transformations of N,N-Dimethyl compounds involve intricate pathways, leading to a variety of products depending on the reaction conditions. For example, N-nitroso-N-methylvinylamine undergoes oxidation to form N-Nitrosodimethylamine (NDMA), a reaction relevant to understanding the chemical behavior of N,N-Dimethyloctylamine under specific conditions (Okazaki, Persmark, & Guengerich, 1993).

Physical Properties Analysis

The synthesis and characterization of compounds within the N,N-Dimethyl family offer insights into their physical properties. Automated synthesis of N,N-dimethyl-2-(2-amino-4-[(18)F]fluorophenylthio)benzylamine, for example, provides data on the radiochemical yield, synthesis time, and specific activity, which are crucial for understanding the physical properties of these compounds (Peng et al., 2008).

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl compounds, such as reactivity and stability, can be inferred from studies on similar molecules. For instance, the formation of N-nitrosodimethylamine (NDMA) from the reaction of monochloramine with dimethylamine sheds light on potential nitrosation reactions that N,N-Dimethyloctylamine might undergo under similar conditions (Choi & Valentine, 2002).

Scientific Research Applications

  • Pharmaceutical Analysis

    • Application : N,N-Dimethyloctylamine is used as an ion-pairing agent in the quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by High-Performance Liquid Chromatography (HPLC) .
    • Method : It acts as a counterion in the mobile phase for the separation process in HPLC .
  • Chromatography

    • Application : N,N-Dimethyloctylamine is used in the separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography .
    • Method : It acts as a counterion in the mobile phase for the separation process .

Safety And Hazards

N,N-Dimethyloctylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled .

properties

IUPAC Name

N,N-dimethyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKAOOAFEFCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-50-4 (hydrochloride), 88442-24-4 (phosphate)
Record name Octyldimethylamine
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DSSTOX Substance ID

DTXSID2036299
Record name N,N-Dimethyloctylamine
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Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octanamine, N,N-dimethyl-
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Product Name

N,N-Dimethyloctylamine

CAS RN

7378-99-6
Record name Dimethyloctylamine
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Record name Octyldimethylamine
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Record name N,N-Dimethyloctylamine
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Record name 1-Octanamine, N,N-dimethyl-
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Record name N,N-Dimethyloctylamine
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Record name Dimethyl(octyl)amine
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Record name OCTYLDIMETHYLAMINE
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Synthesis routes and methods

Procedure details

The recrystallized dimethyloctylamine hydrobromide (11.14 g, 46.8 mmoles) was placed in a 250 ml round-bottom flask and dissolved in a minimum amount of water (21 ml). Bromine (2.40 ml, 7.47 g, 46.8 mmoles) was added dropwise with vigorous stirring from a 10.0 ml buret. The product separated as a dark red oil on the bottom of the flask. The top aqueous layer was decanted and the remaining traces of water removed by warming the flask to 50° C. at aspirator pressure to give the product as a clear red oil (yield 16.47 g, 89%). %Brtot =57.47 (calc 60.23%); %Brox =36.68 (calc 40.15%).
Name
dimethyloctylamine hydrobromide
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
845
Citations
EA Trusova, KV Kotsareva, AN Kirichenko… - Advances in Materials …, 2018 - hindawi.com
In this study, the syntheses of oxygen-free graphene sheets and the method of its fixation at an oil-aqua interface were presented. The graphene sheets were prepared by exfoliation of …
Number of citations: 20 www.hindawi.com
R De Lisi, G Lazzara, S Milioto… - Physical Chemistry …, 2008 - pubs.rsc.org
Polystyrene nanoparticles were synthesized by emulsion polymerization of styrene. They were functionalized using the conventional surfactant N,N-dimethyloctylamine-N-oxide (ODAO)…
Number of citations: 6 pubs.rsc.org
DM Ziegler, LL Poulsen, EM McKee - Xenobiotica, 1971 - Taylor & Francis
This work describes the interaction of a variety of primary amines with a purified microsomal mixed-function oxidase that catalyzes the N-oxidation of sec.- and tert.-amines. 2. Most of …
Number of citations: 79 www.tandfonline.com
SO Jansson, I Andersson, BA Persson - Journal of Chromatography A, 1981 - Elsevier
Adsorption isotherms were determined for the partition of 1-pentanol and N,N-dimethyloctylamine (DMOA) between mobile aqueous phases and a chemically bonded silica (LiChrosorb …
Number of citations: 45 www.sciencedirect.com
R Palepu, G Marangoni - Journal of Chemical and Engineering …, 1987 - ACS Publications
Vlscometrlc Investigations have been carried out on sodium and potassium halides In aqueous solutions of/,/V-dlmethyloctylamlne oxide. Two different concentrations of amine oxide …
Number of citations: 6 pubs.acs.org
X Chuankun, M Minghe, Z Leming, Z Keqin - Soil Biology and Biochemistry, 2004 - Elsevier
Fungistasis is a widespread phenomenon that can be mediated by soil microorganisms and volatile organic compounds (VOCs). The relationship between soil microorganisms and …
Number of citations: 196 www.sciencedirect.com
C Gobble, J Vikman, JS Chickos - Journal of Chemical & …, 2014 - ACS Publications
The vaporization enthalpies at T/K = 298.15 and vapor pressures from T/K = (283 to 313) of a series of tertiary aliphatic amines ranging in size from 12 to 24 carbons are evaluated using …
Number of citations: 10 pubs.acs.org
EA Trusova, AP Koshcheev, AA Konovalov… - Inorganic Materials, 2018 - Springer
Al- and Zr-containing sols intended for producing Al 2 O 3 and ZrO 2 nanocoatings, respectively, were prepared by a sol–gel process using N,N-dimethyloctylamine (DMOA) and …
Number of citations: 5 link.springer.com
J Verne-Mismer, M Lamard, J Wagner - Journal of Chromatography A, 1993 - Elsevier
Several non-deactivated and deactivated reversed-phase columns were evaluated for the determination of the quaternary ammonium analogue of α-tocopherol, 3,4-dihydro-6-hydroxy-…
Number of citations: 9 www.sciencedirect.com
M Ma, Y Sun, G Sun - Dyes and Pigments, 2003 - Elsevier
As an attempt to combine dyeing and functional finishing in one process, novel antimicrobial cationic dyes were prepared by reacting N,N-dimethylbutylamine, N,N-dimethyloctylamine …
Number of citations: 106 www.sciencedirect.com

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